Semapimod hydrochloride

Description

The exact mass of the compound Semapimod hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Hydrazones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Semapimod hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Semapimod hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

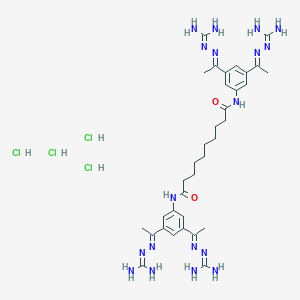

N,N'-bis[3,5-bis[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide;tetrahydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N18O2.4ClH/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;;;;/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);4*1H/b45-19+,46-20+,47-21+,48-22+;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHASPGBAIQZLY-RTQZJKMDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\N=C(N)N)/C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C.Cl.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56Cl4N18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028119 |

Source

|

| Record name | Semapimod hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

890.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164301-51-3 |

Source

|

| Record name | Semapimod hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164301513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semapimod hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEMAPIMOD TETRAHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A16WYQ522A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Semapimod Hydrochloride (CNI-1493) in Sepsis Models: A Technical Guide to Biological Activity and Experimental Protocols

Part 1: Executive Summary & Mechanism of Action

Semapimod hydrochloride (CNI-1493) represents a unique class of tetravalent guanylhydrazones that exhibits potent anti-inflammatory activity through a "dual-hit" mechanism. Unlike standard kinase inhibitors that act solely intracellularly, Semapimod bridges the gap between molecular signaling and neuroimmunomodulation.

In the context of sepsis—a dysregulated host response to infection—Semapimod offers a distinct advantage by targeting both the early cytokine storm (TNF-α, IL-6) and the late-stage mediator HMGB1. Its efficacy is validated across both endotoxemia (LPS) and polymicrobial sepsis (CLP) models.

The Dual-Hit Mechanism

-

Peripheral Molecular Inhibition: Semapimod inhibits the phosphorylation of p38 MAPK and targets the chaperone gp96 , preventing the proper folding and trafficking of Toll-Like Receptor 4 (TLR4).

-

Central Neuroimmunomodulation: It activates the Cholinergic Anti-inflammatory Pathway (CAP) via the vagus nerve. This efferent neural signal releases acetylcholine (ACh) in the reticuloendothelial system, which binds to

nicotinic acetylcholine receptors (

Visualization: Signaling Pathway

The following diagram illustrates the convergence of Semapimod's direct molecular inhibition and its central activation of the vagus nerve.

Caption: Semapimod exerts a dual anti-inflammatory effect:[1] 1) Central activation of the Vagus Nerve to inhibit NF-κB via α7nAChR, and 2) Direct peripheral inhibition of gp96/TLR4 and p38 MAPK signaling.

Part 2: Preclinical Efficacy in Sepsis Models

To evaluate Semapimod, researchers must distinguish between Endotoxemia (LPS) and Polymicrobial Sepsis (CLP) .[2] While LPS models are excellent for screening anti-cytokine activity, CLP models are the gold standard for survival analysis and clinical relevance.

Comparative Efficacy Data

The following table summarizes key biological activities derived from validated murine studies.

| Feature | Endotoxemia (LPS) Model | Cecal Ligation & Puncture (CLP) |

| Pathology | Sterile systemic inflammation (Cytokine Storm) | Polymicrobial infection + Necrosis |

| Semapimod Dose | 1.0 – 5.0 mg/kg (IP or IV) | 5.0 – 25.0 mg/kg (IP) |

| Timing | Prophylactic (-30 min) or Therapeutic (+1h) | Therapeutic (+1h to +24h) |

| Survival Rate | Increases from 0% (Control) to 80-100% | Increases from ~20% (Control) to 60-75% |

| TNF-α Reduction | >90% suppression in serum | ~50-70% suppression (sustained) |

| HMGB1 Effect | Prevents late release (12-24h post-LPS) | Reduces systemic accumulation |

| Key Reference | Bianchi et al. (1995); Tracey et al. | Wang et al. (1999); Yang et al. (2004) |

Part 3: Detailed Experimental Protocols

Compound Preparation

Scientific Integrity Check: Semapimod is a hydrochloride salt.[3] Improper solubilization can lead to micro-precipitation, altering bioavailability.

-

Vehicle: Sterile Water for Injection (WFI) or 0.9% Saline.

-

Solubility: Soluble up to 50 mg/mL in water.

-

Storage: Store lyophilized powder at -20°C. Reconstituted solution is stable for 1 week at 4°C, but fresh preparation is recommended for in vivo studies.

-

Formulation Step:

-

Weigh Semapimod HCl.[4]

-

Add vehicle to achieve a stock concentration of 1 mg/mL (for low dose) or 5 mg/mL (for high dose).

-

Validation: Vortex for 30 seconds. Solution must be clear and colorless. Filter sterilize (0.22 µm) if administering IV.

-

Sepsis Induction & Dosing Workflow

This protocol describes the Cecal Ligation and Puncture (CLP) model, as it provides the most rigorous test of biological activity.

Animals: Male C57BL/6 or BALB/c mice (8-10 weeks, 20-25g).

Step-by-Step Procedure:

-

Acclimatization: 7 days prior to surgery.

-

Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

-

Surgery (T=0):

-

Midline laparotomy (1.5 cm incision).

-

Exteriorize cecum.

-

Ligation: Ligate 50% of the cecum (moderate severity) or 75% (high severity) below the ileocecal valve. Crucial: Do not occlude the valve.

-

Puncture: Perforate the cecum once through-and-through (2 holes) with a 21G needle. Extrude a small amount of feces to ensure patency.

-

Relocate cecum and close abdomen (sutures for muscle, clips for skin).

-

-

Resuscitation: Administer 1 mL sterile saline S.C. immediately post-op to prevent hemodynamic collapse.

-

Semapimod Administration (Treatment Group):

-

Dose: 5 mg/kg intraperitoneal (IP).[4]

-

Timing: Administer at T=+1 hour (early therapeutic) or T=+24h (late rescue).

-

-

Control Group: Administer equivalent volume of Vehicle (Saline) IP.

-

Monitoring:

-

Assess survival every 12 hours for 7 days.

-

Collect blood at T=4h (TNF-α peak) and T=24h (HMGB1 peak).

-

Visualization: Experimental Workflow

Caption: Experimental workflow for assessing Semapimod efficacy in CLP sepsis model, highlighting critical intervention windows.

Part 4: Translational Considerations

While Semapimod has shown robust efficacy in preclinical models, its translation to clinical sepsis management faces specific challenges:

-

Therapeutic Window: In mice, Semapimod is effective when given up to 24 hours post-induction. In humans, sepsis diagnosis often occurs later. The drug's ability to inhibit HMGB1 (a late mediator) is its strongest translational asset compared to pure anti-TNF therapies which failed in clinical trials.

-

Route of Administration: Clinical trials (e.g., for Crohn's disease) have utilized intravenous infusion.[3] For sepsis, IV is standard, but the drug's high polarity requires careful monitoring of phlebitis at the injection site.

-

Immunosuppression Risk: As a potent suppressor of innate immunity, prolonged use could theoretically impair bacterial clearance. However, data suggests Semapimod modulates excessive inflammation without abolishing the ability to fight infection, likely due to the vagal modulation pathway maintaining homeostasis rather than complete ablation of immunity.

References

-

Bianchi, M., et al. (1995). Suppression of proinflammatory cytokines in monocytes by a tetravalent guanylhydrazone.[3] Journal of Experimental Medicine, 183(3), 927-936. Link

-

Wang, H., et al. (1999). HMG-1 as a late mediator of endotoxin lethality in mice.[5] Science, 285(5425), 248-251. Link

-

Borovikova, L. V., et al. (2000). Vagus nerve stimulation attenuates the systemic inflammatory response to endotoxin.[6] Nature, 405(6785), 458-462. Link

-

Yang, H., et al. (2004). Reversing established sepsis with antagonists of endogenous high-mobility group box 1.[7] Proceedings of the National Academy of Sciences, 101(1), 296-301. Link

-

Wang, J., et al. (2016). Experimental Anti-Inflammatory Drug Semapimod Inhibits TLR Signaling by Targeting the TLR Chaperone gp96.[1][3][4][8] Journal of Immunology, 196(12), 5130-5137.[1] Link

-

Tracey, K. J. (2002). The inflammatory reflex.[1][9][10] Nature, 420(6917), 853-859. Link

Sources

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting HMGB1 in the treatment of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Cholinergic Anti-inflammatory Pathway: A Missing Link in Neuroimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Comprehensive comparison of three different animal models for systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Central activation of the cholinergic anti-inflammatory pathway reduces surgical inflammation in experimental post-operative ileus - PMC [pmc.ncbi.nlm.nih.gov]

Semapimod hydrochloride effect on TNF-alpha translation efficiency

An In-depth Technical Guide to the Attenuation of TNF-alpha Translation Efficiency by Semapimod Hydrochloride

Executive Summary

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to the inflammatory cascade, and its dysregulation is a hallmark of numerous autoimmune and inflammatory diseases. Consequently, the molecular pathways governing its synthesis are prime targets for therapeutic intervention. Semapimod hydrochloride (formerly CNI-1493), a synthetic guanylhydrazone compound, has emerged as a potent inhibitor of pro-inflammatory cytokine production.[1][2] While its broad anti-inflammatory properties are well-documented, a critical aspect of its mechanism of action lies in its ability to suppress the synthesis of TNF-α at the post-transcriptional level. This guide provides a detailed examination of the molecular mechanism by which Semapimod attenuates the translation efficiency of TNF-α mRNA, primarily through the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. We will dissect the signaling cascade, provide a framework of self-validating experimental protocols to investigate this mechanism, and present the causality behind these technical approaches for researchers in immunology and drug development.

The Crux of the Matter: Post-Transcriptional Regulation of TNF-α

The production of TNF-α is a rapid and potent process, demanding stringent control to prevent excessive inflammation. This control is exerted not only at the level of gene transcription but, crucially, at the post-transcriptional level.[3] The 3' untranslated region (3'-UTR) of TNF-α mRNA contains AU-rich elements (AREs) that act as regulatory hubs.[3] These AREs are binding sites for a host of RNA-binding proteins (RBPs) that dictate the mRNA's fate—either marking it for rapid degradation or, conversely, promoting its stability and efficient translation into protein. In a resting state, these AREs keep TNF-α expression low. Upon inflammatory stimulus, signaling pathways are activated that overcome this innate instability and translational repression, leading to a burst of TNF-α production.

Core Mechanism: Semapimod's Interruption of the p38 MAPK Signaling Axis

A key pathway that governs the stability and translation of ARE-containing mRNAs, including TNF-α, is the p38 MAPK cascade.[4][5] Semapimod's primary mechanism for controlling TNF-α production is its intervention in this critical signaling axis.[1][6]

The p38 MAPK Pathway in TNF-α Production:

-

Activation: Inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), trigger a cascade of upstream kinases (e.g., TAK1, MKK3/6) that phosphorylate and activate p38 MAPK.[4]

-

Downstream Effect: Activated p38 MAPK then phosphorylates and activates its key substrate, MAPK-activated protein kinase 2 (MK2).[4][7]

-

Post-Transcriptional Control: Activated MK2 directly phosphorylates specific ARE-binding proteins. This phosphorylation event is a critical switch, often leading to the stabilization of the TNF-α mRNA and its enhanced recruitment to polysomes for active translation.[5][7]

Semapimod acts as a potent inhibitor of p38 MAPK activation.[6][8] By preventing the phosphorylation and activation of p38, it effectively short-circuits this entire downstream cascade. This blockade prevents the activation of MK2, leaving the TNF-α mRNA in its default state of instability and translational repression. The result is a significant reduction in TNF-α protein synthesis, even if the initial transcriptional signal remains intact. Further upstream, Semapimod has also been shown to inhibit TLR signaling by targeting the chaperone protein gp96, which is crucial for TLR biogenesis; this action also contributes to the reduction in downstream p38 MAPK activation.[9][10][11]

Caption: Semapimod's mechanism of action on TNF-α production.

Experimental Framework: A Self-Validating Approach

To rigorously demonstrate that Semapimod affects TNF-α translation efficiency, a multi-pronged experimental approach is required. The logic is to systematically dissect the stages of gene expression, from mRNA transcription to protein production, to pinpoint the specific stage of inhibition.

Caption: Experimental workflow to assess Semapimod's effect.

Detailed Experimental Protocols

Cell Culture, Treatment, and Stimulation

-

Expertise & Experience: The choice of cell line is critical. Murine macrophage-like RAW 264.7 cells or human monocytic THP-1 cells (differentiated with PMA) are industry standards as they produce robust amounts of TNF-α in response to LPS and express the necessary TLR4/p38 MAPK signaling components.[12][13]

-

Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of Semapimod hydrochloride (e.g., 0, 10, 50, 200 nM) or vehicle control (sterile PBS). Incubate for 1-2 hours. This pre-incubation ensures the compound is present and active within the cell before the inflammatory stimulus is applied.

-

Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL to all wells except the unstimulated control.

-

Incubation: Incubate for a predetermined time. For protein analysis (ELISA), a 4-6 hour incubation is typically sufficient.[14] For mRNA analysis, a shorter time (1-3 hours) is often optimal to capture peak transcript levels.[15] For polysome profiling, a 2-3 hour time point is recommended to allow for robust mRNA induction and translation initiation.

Quantification of TNF-α Protein and mRNA Levels

-

Trustworthiness: This step serves as a crucial validation point. If Semapimod were a transcriptional inhibitor, both mRNA and protein levels would decrease. If it primarily affects translation, protein levels will decrease significantly while mRNA levels remain largely unchanged.

A. Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted TNF-α

-

Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well. Centrifuge at 300 x g for 5 minutes to pellet any detached cells and debris.

-

ELISA Protocol: Perform a sandwich ELISA using a commercial kit according to the manufacturer's instructions (e.g., R&D Systems).[14] This involves incubating the supernatant in antibody-coated wells, followed by detection with a biotinylated antibody and a streptavidin-HRP conjugate, and finally, addition of a colorimetric substrate.

-

Data Analysis: Read absorbance at 450 nm. Calculate TNF-α concentrations against a standard curve generated from recombinant TNF-α.

B. Real-Time Quantitative PCR (RT-qPCR) for TNF-α mRNA

-

Cell Lysis & RNA Extraction: After removing the supernatant, wash the adherent cells once with cold PBS. Add 1 mL of TRIzol reagent (or similar) directly to the well to lyse the cells. Extract total RNA according to the manufacturer's protocol.

-

RNA Quality Control: Assess RNA concentration and purity (A260/280 ratio) using a spectrophotometer. Verify RNA integrity using gel electrophoresis or a Bioanalyzer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit with random primers.

-

qPCR: Perform qPCR using TaqMan or SYBR Green chemistry with validated primers for TNF-α and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative expression of TNF-α mRNA using the ΔΔCt method.

Direct Assessment of Translation Efficiency via Polysome Profiling

-

Authoritative Grounding: Polysome profiling is the definitive technique for analyzing the translational status of an mRNA population.[16][17][18] It physically separates mRNAs based on the number of associated ribosomes. Actively translated mRNAs are bound by multiple ribosomes (polysomes) and sediment deeper into a sucrose gradient, while poorly translated or untranslated mRNAs remain in lighter fractions.[19]

-

Preparation: Prepare sterile, RNase-free 15%-50% linear sucrose gradients in ultracentrifuge tubes.

-

Translation Arrest: 10 minutes before harvesting, add cycloheximide (100 µg/mL) to the culture medium. This crucial step stalls elongating ribosomes, "freezing" the mRNA-ribosome complexes for accurate analysis.[19]

-

Cell Lysis: Wash cells with ice-cold PBS containing cycloheximide. Lyse the cells on ice in a hypotonic lysis buffer containing cycloheximide, RNase inhibitors, and non-ionic detergents (e.g., Triton X-100).

-

Ultracentrifugation: Carefully layer the cytoplasmic lysate onto the prepared sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm in an SW41 rotor) for 2-3 hours at 4°C.

-

Fractionation: Place the tube in a gradient fractionator system equipped with a UV monitor (254 nm). Puncture the bottom of the tube and pump a dense sucrose solution, pushing the gradient upwards through the UV detector. Continuously record the absorbance profile, which will show peaks corresponding to 40S/60S subunits, 80S monosomes, and polysomes. Collect 12-14 equal fractions from top (light) to bottom (heavy).

-

RNA Extraction: Extract total RNA from each fraction using an appropriate method (e.g., TRIzol LS followed by isopropanol precipitation).

-

Analysis: Perform RT-qPCR on the RNA from each fraction for TNF-α and a control gene (e.g., GAPDH). Plot the percentage of TNF-α mRNA present in each fraction across the gradient for both control and Semapimod-treated samples.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Expected Effect of Semapimod on TNF-α Expression

| Treatment Condition | Secreted TNF-α (pg/mL) [ELISA] | Relative TNF-α mRNA [RT-qPCR] | TNF-α mRNA in Polysome Fractions (%) |

|---|---|---|---|

| Unstimulated Control | < 10 | 1.0 | Low overall, evenly distributed |

| LPS (100 ng/mL) | 2500 ± 300 | 15.0 ± 2.1 | ~75% in Fractions 9-12 (Heavy Polysomes) |

| LPS + Semapimod (200 nM) | 450 ± 80 | 13.5 ± 1.8 | ~70% in Fractions 2-6 (mRNP/Monosomes) |

Data are representative mock values (Mean ± SD) to illustrate expected outcomes.

Interpretation: The key finding from this data set would be the dramatic drop in secreted TNF-α protein with only a marginal, statistically insignificant change in total TNF-α mRNA levels. The polysome profiling data provides the mechanistic explanation: in the presence of Semapimod, the TNF-α mRNA shifts from the heavy polysome fractions (indicating active translation) to the light mRNP and monosome fractions (indicating translational repression).

Conclusion

References

- Benchchem. The Role of p38 MAPK Signaling in Inflammatory Diseases: A Technical Guide. Benchchem. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH29oS9l6me1zd0sf1B8m7wfmybV3IBoSECKgqky-aO-PIdVFh3ESr9n0pAtPJZGUM6sDTFSojiuj8y1Xr0CBsDK53hJzWQZzFJp8C_2vbYiAT0yIXKAq8TDYaXkfeRe8ihInkKo3yFWrn3X62YdnKREJ6yMiGnnpEhZ_A3iXVMtbUd6jMmlt_ZWCQ7hysKB-G51aJZRZv3VYxnEmFahncXGCEbVgU=]

- Selleckchem. Semapimod tetrahydrochloride (CNI-1493). Selleckchem. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm__eBjIPD6w1rI5tyhdV-HElLcmJKtptfMqr3odWigeyxfNx3cVh9p4BJPh426F3H1uO5ZRbFSEosJN7jHejQxZiw6xSkSOnRm1xATnw5MU5mxVvd8Em7QbLwKi3FCO7D1NLA2ezbdIePc2MpUMRcL1SyUPVAdurMOw==]

- Wikipedia. Semapimod. Wikipedia, The Free Encyclopedia. [Available at: https://vertexaisearch.cloud.google.

- MedKoo Biosciences. Semapimod HCl | CNI-1493. MedKoo Biosciences. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsU3ED67XwXBu6pIyLg2U-Cj_htVXIE3xQQT9hHbLQu9JShMBn_TpCGiX3vfkU0dOzR8NzMGZuYQK6YGMH3FDFARaem7vdwi46loAev2bEhoY4vvp4oxWtZa5Mfov6]

- Lee, J. C., & Young, P. R. (2000). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. PubMed. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxAFjkG7W-R9wn7XE0MkC_PmRIdbMQrmIwfWsoM-zvX97OvFESfSJVHH-mvqPEZU-0N4gI2l8d6uANowVvs9AVdXkqIdvZMABskk06UcehJMNxQGZ8-2EzWpF5idxtxtLHW9g=]

- MedChemExpress. Semapimod (CNI-1493 free base). MedChemExpress. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF31gNNHyUdS0A2R6WfawxBn2KP0D1qasDx9yPx9Nan7_p-aW4brnsvsTyVNq4y9RQvhV7HrbijW2eGzVqmqoHqkdp-ATlcERpeBha3oXk6ryRWCxtEh3E2F4SHvHJvFFQM1qln8nh-]

- Stankova, B., et al. (2021). The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers in Molecular Neuroscience. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk-4ATIcG9Qzkk9diVExEw_vbQMMFHfDEFlEa9yvfvK8cwsP_sL7lsNXoi5OMNVhb1hV0MyMWDgKGrfd-gwUgnTGQjxG4Cep8TQGBmMkMJxInlGlZtAoieF4TswbsypAzgVoAyqEUdBrcFT95eC8e9NCAVCzex7A8K_3rOggjv3Ua8ZnB_HEVJhXz3YBEMNjWBF4jIqxONoV-aA7ryi97Zi0F7Ylw=]

- Bachstetter, A. D., & Van Eldik, L. J. (2010). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. PMC. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc_i26g_L-Fl-wNbI8Lo6mtrQyEn7FQg0bEv1-5xDK-z5LDJK1Gu2R8gLP3ZtL0nKgRs4HwvyhQ5p2Je0SC-t2DqrPZeyNy4XMncPwcg6UVAoUSw9Oq54jAvnUpY7tG-qwYE_qC3qVOa3GgQ==]

- Schett, G., et al. (2011). Targeting p38 MAPK for the treatment of inflammatory arthritis. Current Opinion in Rheumatology. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX-p7vvcbHybMnewcr7A12ZHJsS9ezm33KirKbGOdBipUmlhk5JSQLzgCRs22VcPGy322dFSn8rIs1afQnreANhBZeeeilkvQt12EAXi13PumRumBOM802AA70Cc0rADXUQLiLJRz6NU1LPP7CFJqesTMW9bvpqEv7v6F-szWWK2Uwpa9xVGkWQ71DW5dkI6pmn_6lH16C0T6ULd9nXXUPnJ0FvCOJJ7jaDD3egjmZkzmfR4g=]

- Wang, J., et al. (2016). Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96. PMC - PubMed Central. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcCWYPd8dm_0giirJmmjpxRWFC_W353_oRMWecCSs-sgktezc9Jir8zNELUWoq0uRe0x7LNtLO5t_EpPTIBpCuzbSaI2n3YkYDSn_rEE71xFxZrYqzkDYcPQgeNm4GWb9RTeqF4M_Rwt1LYQ==]

- Wang, J., et al. (2016). Experimental Anti-Inflammatory Drug Semapimod Inhibits TLR Signaling by Targeting the TLR Chaperone gp96. PubMed. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjTGzMkTjb6APBFJtOH7ujcbqYx5GKvUsrj1SSfdurOcql2WrMNt39Fhbd3ESWOuTZ9yyjbjAZb8H7hExRGLcxh8hsOgfuzNyo5q5UoisVwDzmXzJbqy1zee_7Ea_xGWN_QJs=]

- IUPHAR/BPS Guide to PHARMACOLOGY. semapimod. IUPHAR/BPS Guide to PHARMACOLOGY. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgZ-FbJcsR9kAkUKNLcoteZ1CSJIwrYoKRXObK-ov85K5yUVrb00M6yzutW-2TN9QoUKoVJkknpLgKFsj5d7Njqym03F3S_m2r1gk8avhS4TeREGLdIUbJgs5BuhTTfBA3tqUbkz70jBmodRSfal8GhPJgebojXk9o6yJVBGHjos69WuLK]

- Sitaraman, S. V., et al. (2003). Semapimod. PubMed. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSLZPV3zOtGVY_yhIOngQfZ4Z8dCbpmaejpt_cnsyh6duHpprFSCrs7NkKomdRVDS1wiIbojFM1qqgOJvhncYi880vvXPia0OOhJYkmp5H9TSuWiHJ8C1o77mjabt3F9wqDyQ=]

- ResearchGate. Analysis of TNF mRNA translatability in FXR1-KO macrophages. ResearchGate. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI8_M6Wvmxr2SVXHBBGkfJr-xTVeOITdYDG-0cB0aKZWPPtZfKZ07q9nYX_GwSWqUt-IsRN7qFudya3BhUm7md-WIB1Q_WhTvZ843Pl-ww162-e_d6ouNp5-mtUAIPJCOub32dNUUR20PqHGBewxnHRrKZs82Ce4DEuyLgiKI2K-4czRhYIRQQL2xJ5iO9krTADEi6EVvLp9fez-floVqyElj14vKu7mvplui7yywOLzG53tzI4H8x0yKVAhEMaONZ]

- Dean, J. L., et al. (2004). The 3′ Untranslated Region of Tumor Necrosis Factor Alpha mRNA Is a Target of the mRNA-Stabilizing Factor HuR. PMC. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrCsyFroaqq0Z5YlESkZ03Zow8KrqBraioAQY8phIfNKlCp_AMdrnV0kMHwQ7NiAiPHLFZ3YvmXiIfnlJiuHT9t5rKsNAg9SO4ULpbq14CdOnjO5Rz2_nisQVDd0KEtMXXfWtiMXPWNk4=]

- Liang, J., et al. (2022). Polysome Profiling Analysis of mRNA and Associated Proteins Engaged in Translation. Current Protocols. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ1zPJT8JRqegLZDmGOCSIb7KydNJV8yRbvv6B1fWF7ApYwMtChM7fGcMM6kQz3VqNV-Cp3vjckkKEsup6jm_n2pZcKc7BVEz55Kxm0uL8yGbaovzIivrPuwus-WMWDvIY2WW1tYFtnun_18_pyXF87Qw7_gsyqKPmNAS9rtEKiBqOHHw-boTNZFQiXoQ0jbcJmTEPJrkVh9F2le7qEJX_vdFJvQhm_M1oyUQiiLDoo_x9HilKtWTrFLsh46iZTe4=]

- Giammanco, G. N., et al. (2020). Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation. PMC. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwbd2j1Ivjnl9HRjEuizRo_jOaD6VXHBwW5uOYMPY5uVSuW6vt9xrlu5QIBVkDhoLUsNrJHrOrYtOAny2RbblGOOIO-BqNkCkyx3Fvxu4_uJq5_oNUr-8oGjxqhJJ6G1jTNP1GMT2JbWKMHCI=]

- Chen, R., et al. (2016). Analysis of translation using polysome profiling. PMC. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG32OAQLLGcF_6rhwZtcT0LeyXHmv9FFkbe_ZplKzck4KaGOhbgSerQo3PS8zNykHCjg5NPhdCAx213eOn16eEsIRaCKxEUMduzc2mgptxtKU7t5c96xpdl3kblceRYmm6rYm6eNDm0LvUksQ==]

- Gray, N. K., & Wickens, M. (2003). Regulation of mRNA translation by 5'- and 3'-UTR-binding factors. PubMed. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7986VLjgcFD6D2z1nKp9Hm7DcZnzBjHJzj9wyR4h73_hdUJGxnIa2G-DIpAWCa3CHWbjKYL2miHMbZAUD_TZSdU1rVlPKwGmVcR7PvIBWYbF9wtCaUwsHlRi3ftaPZPtpBYk=]

- Henness, S., et al. (2018). Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species. PubMed. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNAND2PHFTgFZ_7H5N6BqmXS3AmDgmADfqfCnH3Hkbiq8P24j8nAuWo6ECpEmaOHJk2Q1vL3sV1bB2z1Hn_E0MrmzadhzdhbUR28T1nHtGXS45d7qsoZsgY8f1MKQYTzhBuA0=]

- Spangenberg, S., et al. (2022). Analysis of mRNA Translation by Polysome Profiling. PubMed. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd2h_M3rUbSyeuoj3L9lvcUH9RWikR_s-AkV3NfI2FJxg0kDofTeqIa-HVA-PajenHmX3JgJfaWIV5rabOGnAM5eCEbOKNMXEAE4OMu9JS3B6qrJFsuL_FBkfvCgXm2NTj1zA=]

- Auld, D., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. NIH. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKXuHClqFtgmjG-VPwFcXotOh6zBFB9F8G-gnA0lUm8Iojeq9X3oNV5XGXvg2Fh_np160sFsdwaNz6Wi3Qp8tLyBpxMzh80hCF_eBP--hDl1OO0JNyZO-e7oqubom4OkXIb9jXGpQ3KX6MwA==]

- D'Amato, I., et al. (2020). Genetic Variants in mRNA Untranslated Regions. PMC - NIH. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR27LBmK7AoE1xamh7qwe3P1FtWtRh--TDiA1QF2GxUOq2s2Kepch5j_-HdQT724jT36c6wOIBhEKL9JvDxFE4Tz31yUuFAAcZkjEfAEVMShjX-M2unMRkFd-_BOVgHE2I49rzIrOCzppdXg==]

- Balasubramanian, K. (2017). Methods for Evaluation of TNF-α Inhibition Effect. Springer Nature Experiments. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqhtetfk1W6GA0mNe2__GTz6b6e3FhAar3d3MNLDvNj3SH5zdMgD6Pfw9y1hHgHI9X1Bi0vmDF3JVSDwWhC0VA_GGdAkiqKTOjfVvZpOY5n_C9hq-rmP8cL5UW9r_C6qd8bysAWtn86UJu_Yc2qW_vFQKETcVf5eC9Wx7fq1KsTP_0XtmueA==]

- Benchchem. Quantification of TNF-alpha Inhibition by Cnb-001 using ELISA. Benchchem. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQhrtdPEZR2NWvkfEJcxL5BIX-KhVSZK8a3qV8BnRWxB2ukm_yaOMpHQY19gJKjL3ytvLuetqf3xrKU-Qi-nLVw_0qNtH-gH9CWuYAozAXuk9-6hSgBlvHEU7QiYShGW2jhS5MF8w88nCzRHZHQ1otuiZFVObgPueuKfEbE6m9kIHeZvUTuUchXu0APOZG7QwyqDq0mY5N9QB6bObYaMbSzHW5jshYBOzTpHK_YWfHumuQOrs3aKG_pQ==]

- Cui, G., et al. (2005). Improvement of Real-time PCR for quantifying TNF-a mRNA expression in inflamed colorectal mucosa-An approach to optimize procedures for clinical use. ResearchGate. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGaV7pKsDE2iqoFq6PH4qNTejVPBbqJNVjBzVUSCAMYMHt9JlLOC4nYNLKk75Hnp_HjxW3fmBBR44I4bJsrUJTQbqwGj1A6ijA-67zS3a9L6GHfY922XzPAGUlzP_c6QCdvSaAH2_r6p-6qa2lvR5BaOOAC9epGlxy7qLxt7g_OAMjw_DNgKoAxklwLHrdM0wpPTN5CYfClwXm1R9AIO5rAug1TfZ8VdARg-F7ictpWxCQjvIAKw5tm5Q7ObUbUo2KSPpY18bzWfCJ-wxfcvQIziaQeMKpw--qE1-GgXQ7LvzVdzhfWkbAO5heEQ_mPUzGinWGzrN-w0o3n3XoqztE]

- Horizon Discovery. TNF Alpha (TNFa). Horizon Discovery. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiGn-3kr43mTzxf75c8sxkiM4sxkkYW4cwvFockU6trIgP9ov8UAjjKAHvlSl5eulqhv_0Cdk2ZqZgX32PhotQ79yJp-IxiVF2fN89Rh7eBSWewVJfHuSl4Z2HGtO6AAtIp14s99LD1nXg8F8ox387pFHzdjk1Zw7wx5sXQT_iUEQbVpOUZQ65A_NufrRI8H11]

- Feldmann, M., & Maini, R. N. (2010). TNFα blockade in human diseases: Mechanisms and future directions. PMC. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf-OQarWAkbbaOrs7Q9zoP_0Grw9PJaDfuBZ3x3zwFbsnIA8qcA9uoGklJ0F0xkJSBqWZ34mzPBSqh9RLMenpytQ0ASIzlut32n8syJdlymJjERvARQ9mJhvExIGzjMClWY5WLudEnZEnNCQ==]

- Parameswaran, N., & Patial, S. (2021). The Role of Tumor Necrosis Factor Alpha (TNF-α) in Autoimmune Disease and Current TNF-α Inhibitors in Therapeutics. PubMed. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4ZroK8TUS70-_iEaCElnPV0XR2ZWHq3GLvWwEeJ_YS6LwdeyRcZo_HLOMITLx-oqehMxwkicF5g4IoiqQj_vDATHjY_1Kkmrd60PWWwmzoBFjJeqVFEreMTE3dlwKPWugacA=]

- Chen, C. Y., et al. (2021). Identification of Tumor Necrosis Factor-Alpha (TNF-α) Inhibitor in Rheumatoid Arthritis Using Network Pharmacology and Molecular Docking. PMC. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWKJriyzadb4gS77Lgy_OVtWwSbQWsJMJv2Rlm98oWmprsqbGn3jj8VCeYAfuCs_ICRjlqO9ZhtUVFWyaHNisPvT5LaUjJAtWhZEBbyXFO_-_I5VPeck8sxicDZLSTWBZQ2wwUWVcYxDRToA==]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Semapimod. Cytokine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 3′ Untranslated Region of Tumor Necrosis Factor Alpha mRNA Is a Target of the mRNA-Stabilizing Factor HuR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Semapimod - Wikipedia [en.wikipedia.org]

- 7. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental Anti-Inflammatory Drug Semapimod Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semapimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of mRNA Translation by Polysome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Semapimod Hydrochloride & The Pharmacological Activation of the Cholinergic Anti-Inflammatory Pathway

Executive Summary

Semapimod hydrochloride (formerly CNI-1493) represents a paradigm shift in anti-inflammatory therapeutics. Unlike monoclonal antibodies that sequester cytokines after release, Semapimod acts upstream by hijacking the body's hardwired neural controls—specifically the Inflammatory Reflex .

While originally characterized as a p38 MAPK inhibitor, rigorous in vivo analysis reveals its primary potency stems from pharmacological vagus nerve stimulation (VNS) . This guide dissects the molecular mechanisms enabling this neural-immune interface and provides a validated experimental framework for researchers to verify its vagus-dependent properties.

Molecular Profile & Physicochemical Properties[1][2][3]

Semapimod is a tetravalent guanylhydrazone.[1][2] Its structural complexity allows it to function as a "bivalent" inhibitor, but its interaction with the neuro-immune axis is what distinguishes it from standard kinase inhibitors.

| Property | Specification |

| Compound Name | Semapimod Hydrochloride (CNI-1493) |

| IUPAC Name | N,N'-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide tetrahydrochloride |

| Molecular Formula | |

| Molecular Weight | ~890.75 g/mol |

| Solubility | Soluble in water and DMSO; stable in saline for acute in vivo delivery.[3] |

| Primary Target (Central) | Dorsal Motor Nucleus (DMN) of the Vagus / Area Postrema (Exact receptor under investigation) |

| Primary Target (Intracellular) | gp96 (Heat Shock Protein 90 paralog), preventing TLR chaperoning. |

| Secondary Target | p38 MAPK (Direct inhibition occurs at concentrations >100-fold higher than required for vagal activation). |

Mechanism of Action: The Cholinergic Anti-Inflammatory Pathway (CAP)[6][7][8]

The "Expertise" of using Semapimod lies in understanding that it is a chemical mimetic of electrical vagus nerve stimulation .

The Neural Circuit

Semapimod crosses the blood-brain barrier (or accesses circumventricular organs like the Area Postrema) to stimulate efferent vagus nerve fibers. This signal propagates via the Cholinergic Anti-Inflammatory Pathway (CAP) :

-

Central Activation: Semapimod stimulates the Dorsal Motor Nucleus (DMN) of the vagus.

-

Efferent Signaling: Action potentials travel down the vagus nerve to the celiac ganglion.

-

The Splenic Relay: The signal converts from cholinergic to adrenergic (norepinephrine) in the splenic nerve.

-

The T-Cell Handshake: Norepinephrine stimulates Choline Acetyltransferase (ChAT)+ T-cells in the spleen to release Acetylcholine (ACh).

-

Macrophage Deactivation: ACh binds to

nicotinic acetylcholine receptors ( -

Intracellular Silence: This inhibits nuclear translocation of NF-

B, blocking the release of TNF-

Visualization of the Signaling Pathway

Caption: The Semapimod-driven Cholinergic Anti-Inflammatory Pathway (CAP) utilizing the splenic T-cell relay.

Experimental Validation: The "Self-Validating" Protocol

To prove Semapimod works via the vagus nerve (and not just as a kinase inhibitor), you must perform a Vagotomy Control . If the drug fails to work in vagotomized animals, its neural mechanism is confirmed.

Protocol: Semapimod Efficacy in Endotoxemia with Vagotomy Control

Objective: Differentiate between direct pharmacological inhibition and vagus-mediated suppression of TNF-

Phase A: Surgical Preparation (Day 0)

-

Anesthesia: Induce anesthesia in Lewis rats (200-250g) using Ketamine (100 mg/kg) and Xylazine (10 mg/kg) IP.

-

Incision: Make a midline cervical incision to expose the salivary glands.

-

Isolation: Retract muscles to expose the carotid sheath. Identify the vagus nerve (white trunk running with the carotid artery).

-

Intervention (The Variable):

-

Group A (Sham): Isolate the nerve but leave it intact.

-

Group B (Vagotomy): Ligate and transect the cervical vagus nerve bilaterally.

-

-

Closure: Suture skin with 4-0 silk. Allow 7 days for recovery to eliminate surgical stress cytokines.

Phase B: The Challenge (Day 7)

-

Drug Administration: Administer Semapimod (1.0 mg/kg) or Vehicle (Saline) Intravenously (IV) or Intraperitoneally (IP).

-

Note: For central mechanism validation, ICV administration (nanogram range) can be used.

-

-

Induction: Wait 30 minutes. Administer LPS (Endotoxin) at 5 mg/kg IP to induce "cytokine storm."

-

Sampling: Collect blood via tail vein or cardiac puncture at 90 minutes post-LPS (Peak TNF-

window).

Phase C: Analysis

-

ELISA: Quantify serum TNF-

. -

Validation Logic:

-

Sham + Semapimod: TNF-

levels should be reduced by >75%. -

Vagotomy + Semapimod: TNF-

levels should be comparable to Vehicle . (Loss of efficacy = Proof of Neural Mechanism).

-

Experimental Workflow Diagram

Caption: Workflow for differentiating neural vs. systemic mechanisms of Semapimod using surgical vagotomy.

Comparative Therapeutics

Semapimod offers a unique middle ground between invasive bio-electronic devices and traditional biologics.

| Feature | Semapimod (Pharmacological VNS) | Electrical VNS (Device) | Anti-TNF Biologics (e.g., Infliximab) |

| Mechanism | Central activation of efferent vagus | Direct depolarization of nerve fibers | Sequestration of circulating cytokines |

| Invasiveness | Minimally Invasive (IV/IP) | Invasive (Surgical Implant) | Minimally Invasive (IV/SC) |

| Specificity | High (Targeted to | Variable (Stimulates afferent & efferent) | High (Targeted to specific cytokine) |

| Off-Target Effects | Potential kinase inhibition at high doses | Voice alteration, bradycardia, cough | Immunosuppression, infection risk |

| Vagotomy Sensitivity | Yes (Efficacy abolished) | Yes (Efficacy abolished) | No (Efficacy maintained) |

References

-

Tracey, K. J. (2002).[4] The inflammatory reflex.[5][6][7] Nature, 420(6917), 853–859.

-

Bianchi, M., et al. (1996). Suppression of proinflammatory cytokines in monocytes by a tetravalent guanylhydrazone.[2] Journal of Experimental Medicine, 183(3), 927–936.

-

Bernik, T. R., et al. (2002). Pharmacological stimulation of the cholinergic antiinflammatory pathway.[2][5][6][7][8][9] Journal of Experimental Medicine, 195(6), 781–788.

-

Wang, H., et al. (2003). Nicotinic acetylcholine receptor alpha7 subunit is an essential regulator of inflammation.[8][10] Nature, 421(6921), 384–388.

-

Borovikova, L. V., et al. (2000). Vagus nerve stimulation attenuates the systemic inflammatory response to endotoxin.[5][7][8][9] Nature, 405(6785), 458–462.

-

Rosas-Ballina, M., et al. (2011). Acetylcholine-synthesizing T cells relay neural signals in a vagus nerve-to-spleen circuit. Science, 334(6052), 98-101.

Sources

- 1. semapimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Activation of vagus nerve by semapimod alters substance P levels and decreases breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Semapimod - Wikipedia [en.wikipedia.org]

- 4. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholinergic Modulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholinergic anti-inflammatory pathway - Wikipedia [en.wikipedia.org]

- 7. Physiology and immunology of the cholinergic antiinflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Cholinergic Anti-inflammatory Pathway: A Missing Link in Neuroimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Semapimod Hydrochloride (CNI-1493) – Optimizing Macrophage Suppression Protocols

Abstract & Core Mechanism

Semapimod hydrochloride (CNI-1493) is a tetravalent guanylhydrazone that functions as a potent anti-inflammatory agent.[1][2] Unlike direct kinase inhibitors, Semapimod operates through a unique upstream mechanism: it targets gp96 , an endoplasmic reticulum (ER) chaperone required for the proper folding and surface trafficking of Toll-like Receptors (TLRs). By inhibiting the ATPase activity of gp96, Semapimod desensitizes macrophages to LPS stimulation, preventing the assembly of the TLR4 signaling complex.

This upstream blockade results in the downstream suppression of:

-

p38 MAPK and JNK phosphorylation (but not directly inhibiting the kinases).[1]

-

TNF-

translational efficiency (preventing cytokine release despite mRNA presence). -

Nitric Oxide (NO) production (via iNOS suppression).

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of Semapimod within the TLR4 signaling cascade.

Figure 1: Semapimod inhibits the ATPase activity of gp96, preventing TLR4 maturation and downstream p38/JNK signaling.[2][3]

Compound Preparation & Handling[3][4]

Semapimod hydrochloride is a salt form that offers superior water solubility compared to the free base. Proper reconstitution is critical to prevent precipitation during cell treatment.

Solubility Data

| Solvent | Max Solubility | Stock Concentration (Recommended) | Storage (Stock) |

| Water (ddH₂O) | ~15 mg/mL | 10 mM | -80°C (6 months) |

| DMSO | ~1 mg/mL | 1 mM | -20°C (1 month) |

| Ethanol | Sparingly Soluble | N/A | N/A |

Reconstitution Protocol (10 mM Stock)

-

Calculate: For 10 mg of Semapimod HCl (MW: 744.9 g/mol ), add 1.34 mL of sterile ddH₂O or PBS.

-

Dissolve: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

-

Filter: Sterilize using a 0.22 µm PES syringe filter.

-

Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles.

-

Store: Store at -20°C for short term (<1 month) or -80°C for long term.

Critical Note: Unlike many hydrophobic inhibitors, Semapimod HCl is highly water-soluble. Avoid using DMSO if possible, as DMSO itself can induce mild cellular stress or membrane permeability changes that confound LPS signaling studies.

Primary Protocol: Macrophage Suppression Assay

Cell Model: RAW 264.7 (Murine Macrophages) or THP-1 (Human Monocytes, differentiated).

Objective: Determine IC₅₀ for TNF-

Experimental Workflow

Figure 2: Sequential workflow for Semapimod treatment. Pre-treatment is mandatory for efficacy.

Step-by-Step Methodology

Phase 1: Cell Seeding

-

Harvest RAW 264.7 cells (passage < 15) using a cell scraper (avoid trypsin to preserve receptors).

-

Seed into 24-well plates at 5 × 10⁵ cells/well in 500 µL DMEM + 10% FBS.

-

Incubate overnight at 37°C, 5% CO₂.

Phase 2: Semapimod Treatment (Dose Response)

-

Prepare working solutions in DMEM (serum-free or 1% serum to reduce protein binding).

-

Dosing: Prepare a log-scale dilution series:

-

0 nM (Vehicle Control)

-

10 nM

-

100 nM

-

1 µM[4]

-

10 µM

-

-

Aspirate old media and add 450 µL of Semapimod-containing media.

-

Incubate for 1 hour. This pre-incubation allows Semapimod to interact with intracellular gp96.

Phase 3: Stimulation

-

Prepare a 10x LPS stock (e.g., 1 µg/mL) in media.

-

Add 50 µL of LPS stock to each well (Final Concentration: 100 ng/mL ).

-

Note: Do not wash out Semapimod. It must remain present during stimulation.

-

-

Incubation Times:

-

30-60 mins: For Western Blot (p-p38, p-JNK).

-

4-6 hours: For TNF-

mRNA (qPCR) or secreted protein (ELISA). -

24 hours: For Nitric Oxide (Griess Assay) or late-stage cytokines (IL-6).

-

Phase 4: Analysis

-

Supernatant: Collect for ELISA/Griess assay. Store at -80°C.

-

Lysate: Wash cells with ice-cold PBS containing phosphatase inhibitors (NaVO₄, NaF) and lyse with RIPA buffer for Western Blot.

Data Analysis & Validation

To ensure the protocol was successful, compare your results against these standard benchmarks.

Expected IC₅₀ Values

| Assay | Target | Typical IC₅₀ Range |

| ELISA | TNF- | 200 nM – 500 nM |

| Griess | Nitric Oxide (NO) | 0.5 µM – 1.0 µM |

| Western Blot | p-p38 MAPK | 0.3 µM (Inhibition of phosphorylation) |

Self-Validating Controls

Every experiment must include the following to be considered valid:

-

Vehicle Control: Cells + Media + Vehicle (Water) + LPS. (Defines 100% signal).

-

Negative Control: Cells + Media only (No LPS). (Defines background).

-

Cytotoxicity Control: Run an MTT or CCK-8 assay on the highest concentration (10 µM). Semapimod should not be toxic at <10 µM. If viability drops <80%, the anti-inflammatory effect is a false positive due to cell death.

Troubleshooting Guide

Issue: No inhibition of TNF-

-

Cause 1: LPS Overload. Semapimod acts by desensitizing TLR4.[1] If you use high concentrations of LPS (>1 µg/mL), you will overwhelm the blockade.

-

Fix: Titrate LPS down to 10–100 ng/mL.

-

-

Cause 2: No Pre-incubation. Semapimod requires time to traffic to the ER and inhibit gp96.

-

Fix: Ensure a minimum 1-hour pre-treatment before adding LPS.[5]

-

Issue: High cytotoxicity.

-

Cause: DMSO toxicity (if used) or incorrect salt calculation.

-

Fix: Switch to water-based reconstitution. Ensure the concentration is calculated based on the molecular weight of the salt (744.9 g/mol ), not the free base.

Issue: Inconsistent Western Blot bands.

-

Cause: Phosphatase activity.[1]

-

Fix: Semapimod inhibits phosphorylation, not total protein. You must use strong phosphatase inhibitors in your lysis buffer and harvest rapidly (within 60 mins of LPS addition).

References

-

Wang, J., Grishin, A. V., & Ford, H. R. (2016). Experimental Anti-Inflammatory Drug Semapimod Inhibits TLR Signaling by Targeting the TLR Chaperone gp96.[6] The Journal of Immunology, 196(12), 5130–5137.[6] [Link]

-

Bianchi, M., et al. (1995). Suppression of proinflammatory cytokines in monocytes by a tetravalent guanylhydrazone. Journal of Experimental Medicine, 183(3), 927–936. [Link]

- Cohen, P. S., et al. (1996). The critical role of p38 MAP kinase in T cell activation: Inference from the mechanism of action of CNI-1493. Science, 275, 1937-1939.

Sources

- 1. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Anti-Inflammatory Drug Semapimod Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages [mdpi.com]

- 6. medkoo.com [medkoo.com]

Application Note: Semapimod Hydrochloride (CNI-1493) Administration in Crohn's Disease Models

Abstract & Scientific Rationale

Semapimod hydrochloride (CNI-1493) is a tetravalent guanylhydrazone that occupies a unique niche in inflammatory bowel disease (IBD) research. Unlike standard biologics that sequester cytokines (e.g., anti-TNF antibodies), Semapimod operates via a dual-mechanism :

-

Intracellular: It inhibits the phosphorylation of p38 MAPK and JNK, blocking the translation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

-

Neuro-Immune Reflex: Crucially, Semapimod activates the Cholinergic Anti-inflammatory Pathway (CAP) . It stimulates the vagus nerve, which releases acetylcholine (ACh) in the reticuloendothelial system.[1] ACh binds to

nicotinic acetylcholine receptors (

This guide provides validated protocols for administering Semapimod in rodent models of Crohn’s Disease (CD), specifically focusing on overcoming bioavailability challenges and leveraging the neuro-immune mechanism for maximum efficacy.

Pre-Clinical Formulation Guide

Semapimod is available as a tetrahydrochloride salt.[2][3] It is highly polar and hygroscopic. Proper handling is critical to prevent hydrolysis and ensure accurate dosing.

Reagents & Equipment

-

Vehicle: Sterile Water for Injection (WFI) or 5% Dextrose (D5W). Avoid Saline (0.9% NaCl) for high-concentration stock solutions (>5 mg/mL) if long-term stability is required, as ionic strength can affect solubility equilibrium, though saline is acceptable for immediate dilute injection.

-

Storage: Powder at -20°C (desiccated).

Preparation Protocol (Stock Solution)

-

Equilibration: Allow the vial to reach room temperature before opening to prevent moisture condensation.

-

Dissolution: Dissolve Semapimod to a concentration of 2 mg/mL in Sterile Water or D5W. Vortex gently for 1-2 minutes. The solution should be clear and slightly yellow.

-

Filtration: Sterile filter using a 0.22

m PES (Polyethersulfone) membrane. -

Stability:

-

Fresh: Use within 4 hours at room temperature.

-

Frozen: Aliquot and store at -20°C for up to 1 month. Avoid freeze-thaw cycles.[2]

-

Experimental Models & Administration Routes

While intravenous (IV) administration was used in clinical trials, Intraperitoneal (IP) injection is the preferred route for rodent efficacy studies due to the compound's pharmacokinetics and the technical demands of chronic colitis models.

Mechanism of Action Visualization

The following diagram illustrates the dual pathway essential for interpreting experimental data. If vagotomy (severing the vagus nerve) abolishes the drug's effect in your model, the mechanism is neural (CAP), not just cellular.

Caption: Figure 1: Dual mechanism of Semapimod. Efficacy relies on both direct MAPK inhibition and the Vagus Nerve 'Inflammatory Reflex'.

Protocol A: TNBS-Induced Colitis (Crohn's Proxy)

The TNBS (2,4,6-trinitrobenzene sulfonic acid) model induces transmural inflammation driven by Th1 responses, closely mimicking Crohn's pathology.

Dosage Strategy:

-

Dose: 2.5 mg/kg to 5.0 mg/kg.

-

Frequency: Daily (QD).

-

Route: Intraperitoneal (IP).

Step-by-Step Workflow:

-

Acclimatization: Use male Wistar or Lewis rats (200–250g) or BALB/c mice. Acclimatize for 7 days.

-

Induction (Day 0):

-

Fast animals for 24 hours.

-

Anesthetize (Isoflurane).

-

Administer TNBS intrarectally (e.g., 10-30 mg dissolved in 50% ethanol) via a catheter inserted 4-8 cm proximal to the anus.

-

Keep animal inverted for 60 seconds to ensure distribution.

-

-

Treatment (Therapeutic Mode):

-

Start: 1 hour post-induction (Day 0) or 24 hours post-induction (Day 1) for established inflammation.

-

Injection: Administer Semapimod (2.5 mg/kg) IP in the lower right quadrant of the abdomen.

-

Duration: Daily for 5–7 days.

-

-

Readout (Day 7):

-

Sacrifice animals.

-

Score Macroscopic Damage (Wallace Score).

-

Measure MPO (Myeloperoxidase) activity in colonic tissue.

-

Protocol B: DSS-Induced Colitis (Ulcerative Colitis/General Inflammation)

While DSS is more indicative of UC, Semapimod is effective here due to its broad cytokine suppression.

Dosage Strategy:

-

Dose: 5.0 mg/kg (Higher dose often required for DSS compared to TNBS).

-

Route: IP.

Workflow:

-

Induction: Administer 2.5% – 3.0% Dextran Sodium Sulfate (DSS) in drinking water for 5-7 days.

-

Treatment: Administer Semapimod IP daily starting from Day 0 (Prophylactic) or Day 3 (Therapeutic).

-

Note: Oral administration of Semapimod HCl is ineffective in this model due to poor gut permeability. Do not mix Semapimod into the DSS water.

Data Interpretation & Validation

To validate the efficacy of Semapimod in your model, compare your results against these expected benchmarks:

| Metric | Control (Vehicle) | Semapimod Treated (2.5 mg/kg IP) | Mechanism of Improvement |

| Weight Loss | >15% by Day 3 | <5% by Day 3 | Systemic cytokine suppression (TNF-α). |

| Colon Length | Significantly Shortened | Preserved (Near Normal) | Reduced edema and fibrosis. |

| MPO Activity | High (>20 U/g) | Low (<5 U/g) | Inhibition of neutrophil infiltration. |

| Serum TNF-α | High | Reduced by >70% | Neural reflex + Macrophage deactivation. |

Experimental Workflow Diagram

Caption: Figure 2: Standardized workflow for evaluating Semapimod in chronic colitis models.

Troubleshooting & Expert Tips

-

Phlebitis (IV Route): In clinical trials, Semapimod caused significant phlebitis (vein inflammation). In rat IV models, use a central line or tail vein with slow infusion to mitigate this. For routine screening, stick to IP .

-

The "Vagotomy Check": If you suspect your model is not responding, perform a sub-diaphragmatic vagotomy on a small cohort. If Semapimod still works, your dosage is likely high enough to act directly on macrophages (cytotoxic levels). If efficacy is lost, you are in the "sweet spot" of neuro-immunomodulation (0.5 - 2.5 mg/kg).

-

Oral Bioavailability: Do not attempt oral gavage with the standard tetrahydrochloride salt for systemic efficacy. It is not absorbed well enough to trigger the peripheral cholinergic reflex or inhibit systemic cytokines.

References

-

Bianchi, M., et al. (1995).[3] An inhibitor of macrophage arginine transport and nitric oxide production (CNI-1493) prevents acute inflammation and endotoxin lethality.[3] Molecular Medicine. Link

-

Borovikova, L. V., et al. (2000).[5] Vagus nerve stimulation attenuates the systemic inflammatory response to endotoxin.[5][6] Nature.[5] Link

-

Hommes, D., et al. (2002). Inhibition of stress-activated MAP kinases induces clinical improvement in moderate to severe Crohn's disease. Gastroenterology.[7] Link

-

Bernik, T. R., et al. (2002). Pharmacological stimulation of the cholinergic antiinflammatory pathway.[1][6][8] Journal of Experimental Medicine. Link

-

Dotan, I., et al. (2010). A randomised placebo-controlled multicentre trial of intravenous semapimod HCl for moderate to severe Crohn's disease.[7] Gut.[7][9][10][11][12] Link

Sources

- 1. The vagus nerve and the inflammatory reflex—linking immunity and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Semapimod - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. Anti‐inflammatory properties of the vagus nerve: potential therapeutic implications of vagus nerve stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Stimulation of the Cholinergic Antiinflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gut.bmj.com [gut.bmj.com]

- 8. The Cholinergic Anti-inflammatory Pathway: A Missing Link in Neuroimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]

- 10. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical Study in Vivo for New Pharmacological Approaches in Inflammatory Bowel Disease: A Systematic Review of Chronic Model of TNBS-Induced Colitis [mdpi.com]

Application Note: Optimizing the Aqueous Stability of Semapimod Hydrochloride (CNI-1493)

Abstract & Scope

Semapimod hydrochloride (CNI-1493) is a tetravalent guanylhydrazone utilized in translational research for its potent anti-inflammatory and cytokine-suppressive properties. While highly effective in inhibiting p38 MAPK and JNK signaling pathways via the gp96 chaperone, the molecule exhibits significant hydrolytic instability in aqueous buffers.

This Application Note provides a definitive guide for researchers to maximize the stability of Semapimod in solution. It details the chemical mechanisms of degradation, provides a self-validating High-Performance Liquid Chromatography (HPLC) protocol for quality control, and outlines strict handling procedures to ensure experimental reproducibility.

Mechanism of Action & Signaling Pathway

Unlike direct kinase inhibitors, Semapimod functions upstream by targeting gp96 (a heat shock protein 90 paralog). gp96 is essential for the proper folding and trafficking of Toll-Like Receptors (TLRs).[1] By inhibiting gp96, Semapimod prevents TLRs from reaching the cell surface or endosomes, thereby silencing the downstream phosphorylation cascades of p38 MAPK and JNK.

Figure 1: Semapimod Mechanism of Action (MOA)

Caption: Semapimod inhibits the ATPase activity of gp96, preventing the chaperoning of TLRs to the membrane, thereby blocking downstream MAPK phosphorylation and cytokine release.

Chemical Stability Profile

The instability of Semapimod in aqueous solution is driven by the hydrolysis of its guanylhydrazone linkages .

-

Chemical Structure: Semapimod contains four guanylhydrazone moieties attached to a central aromatic core.

-

Degradation Mechanism: In the presence of water, particularly at neutral to basic pH (pH > 7.0), the carbon-nitrogen double bond (

) undergoes nucleophilic attack by hydroxide ions. -

Degradation Products: This hydrolysis reverses the synthesis reaction, yielding the parent aldehyde/ketone derivatives and aminoguanidine .

-

pH Sensitivity:

-

Acidic (pH < 5): Protonation of the imine nitrogen stabilizes the bond, retarding hydrolysis.

-

Neutral/Basic (pH > 7): Rapid hydrolysis occurs.[2] Half-life (

) can be as short as 24–48 hours at room temperature in phosphate-buffered saline (PBS).

-

Table 1: Recommended Stability Limits

| Solvent / Buffer | Temperature | Stability Status | Recommendation |

| Solid Powder | -20°C | Stable (Years) | Keep desiccated and dark. |

| DMSO (Stock) | -20°C | Stable (Months) | Avoid repeated freeze-thaw cycles. |

| Water (pH 5-6) | 4°C | Meta-Stable (Days) | Use immediately or freeze. |

| PBS (pH 7.4) | 25°C (RT) | Unstable (< 24h) | Prepare FRESH only. |

| Cell Media (37°C) | 37°C | Unstable (< 12h) | Account for degradation in long assays. |

Protocol: Preparation and Handling

Objective: To prepare a stock solution of Semapimod HCl that minimizes hydrolytic degradation prior to experimental use.

Materials

-

Semapimod Hydrochloride (Solid)[3]

-

Sterile DMSO (Dimethyl sulfoxide), Hybridoma grade

-

Sterile Water for Injection (WFI) or acidified water (0.01 N HCl)

-

Vortex mixer

-

Amber microcentrifuge tubes (Light sensitive)

Step-by-Step Methodology

-

Stock Solution (DMSO):

-

Dissolve Semapimod HCl in sterile DMSO to a concentration of 10 mM .

-

Note: DMSO prevents hydrolysis better than water.

-

Aliquot into single-use volumes (e.g., 20 µL) in amber tubes.

-

Store at -20°C or -80°C .

-

-

Aqueous Working Solution (Immediate Use):

-

Thaw one DMSO aliquot on ice.

-

Dilute to the working concentration (typically 0.1 – 10 µM) using sterile water or buffer.

-

Critical Step: If diluting into PBS or cell culture media (pH 7.4), perform this step immediately before addition to the cells. Do not store the diluted aqueous solution.

-

-

Visual Check:

-

The solution should be clear and colorless to pale yellow. Any precipitation indicates insolubility or salt formation; sonicate briefly (5 sec) if necessary, but avoid heating.

-

Protocol: Quality Control via HPLC

Objective: A self-validating method to quantify Semapimod purity and detect hydrolysis products (aminoguanidine).

Chromatographic Conditions

-

System: HPLC with UV/Vis or PDA detector.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[4]

-

Why TFA? Semapimod is basic; TFA acts as an ion-pairing agent to improve peak shape and retention.

-

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm (aromatic core) and 210 nm (general).

-

Gradient:

-

0-2 min: 5% B (Isocratic hold)

-

2-15 min: 5% -> 60% B (Linear gradient)

-

15-20 min: 95% B (Wash)

-

System Suitability Test (SST) - The "Self-Validating" Step

To ensure the assay is working, you must artificially generate degradation products to confirm resolution.

-

Standard Preparation: Prepare a fresh 100 µM Semapimod standard in water.

-

Degraded Control (Positive Control for Hydrolysis):

-

Take an aliquot of the standard.

-

Add NaOH to reach pH ~10.

-

Heat at 60°C for 30 minutes.

-

Neutralize with HCl.

-

-

Validation Criteria:

-

Inject the Standard : Single major peak (Retention time approx 8-10 min).

-

Inject the Degraded Control : The major peak should diminish, and new peaks (hydrolysis fragments) should appear at earlier retention times (more polar).

-

Pass: If the degraded sample shows distinct separated peaks, the method is valid for stability testing.

-

Figure 2: QC & Stability Testing Workflow

Caption: Workflow for preparing Semapimod and validating its integrity using a forced-degradation HPLC approach.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation upon dilution | High concentration or "salting out" in PBS. | Dilute in water first, then add concentrated buffer. Keep final conc < 100 µM. |

| Loss of biological activity | Hydrolysis due to storage at 4°C/RT. | Discard solution. Thaw a fresh DMSO aliquot. Do not store aqueous solutions > 24h. |

| HPLC Peak Tailing | Interaction with silanols on column. | Ensure 0.1% TFA is present in both mobile phases (A and B). |

| Multiple peaks in "Fresh" sample | Stock solution degraded. | Check DMSO stock age. If > 6 months, re-verify purity or purchase fresh solid. |

References

-

Wang, J., Grishin, A. V., & Ford, H. R. (2016). Experimental Anti-Inflammatory Drug Semapimod Inhibits TLR Signaling by Targeting the TLR Chaperone gp96.[1] The Journal of Immunology, 196(12), 5130–5137.[1] [Link]

-

Bianchi, M., et al. (1995). Suppression of proinflammatory cytokines in monocytes by a tetravalent guanylhydrazone. Journal of Experimental Medicine, 183(3), 927–936. [Link]

- Tracey, K. J., et al. (1998). Spermine-derived guanylhydrazone inhibitors of monocyte cytokine synthesis. United States Patent 5,854,289. (Chemical structure and synthesis basis).

Sources

Application Notes & Protocols for Intracranial Delivery of Semapimod Hydrochloride for Glioblastoma Therapy

Abstract

Glioblastoma (GBM) remains one of the most formidable challenges in modern oncology, largely due to the blood-brain barrier (BBB) impeding effective systemic drug delivery and the complex, immunosuppressive tumor microenvironment (TME) that fosters tumor growth and therapeutic resistance. This guide details the scientific rationale and provides comprehensive protocols for the intracranial delivery of Semapimod Hydrochloride (CNI-1493), a potent anti-inflammatory and immunomodulatory agent. Semapimod targets tumor-associated macrophages and microglia (TAMs), key architects of the GBM TME. By inhibiting p38 MAPK and Toll-like receptor (TLR) signaling, it mitigates the pro-tumoral functions of these cells. Preclinical evidence demonstrates that direct intracranial administration of semapimod sensitizes GBM to ionizing radiation, significantly improving survival outcomes in animal models.[1][2] This document outlines methodologies for drug formulation and direct-to-brain delivery, including Convection-Enhanced Delivery (CED) and the use of biodegradable polymer implants, providing a technical framework for researchers aiming to leverage TME modulation as a therapeutic strategy against glioblastoma.

Part I: Scientific Rationale & Preclinical Foundation

The Glioblastoma Tumor Microenvironment and the Role of Semapimod

Glioblastoma is characterized by a rich and dynamic TME, where malignant cells are intimately associated with non-neoplastic cells, including a significant population of brain-resident microglia and infiltrating bone marrow-derived macrophages, collectively known as TAMs. These TAMs are hijacked by the tumor, adopting a pro-tumoral phenotype that promotes GBM cell invasion, proliferation, angiogenesis, and profound resistance to therapies like ionizing radiation.[1]

Semapimod hydrochloride (formerly CNI-1493) is a tetravalent guanylhydrazone that selectively interferes with the function of macrophages and microglia.[1][3] Its primary mechanism of action involves the inhibition of pro-inflammatory signaling pathways. Specifically, semapimod targets the endoplasmic reticulum chaperone protein gp96, which is critical for the proper folding and function of Toll-like receptors (TLRs).[4][5] By inhibiting the ATPase activity of gp96, semapimod disrupts TLR signaling, leading to the downstream inhibition of key inflammatory kinases like p38 Mitogen-Activated Protein Kinase (p38 MAPK).[4][5] This cascade ultimately suppresses the production and release of potent pro-inflammatory and pro-tumoral cytokines, including TNF-α, IL-1β, and IL-6.[4][6]

In the context of GBM, semapimod has been shown to:

-

Potently inhibit microglia-stimulated glioblastoma cell invasion.[1][2]

-

Abrogate the radioprotective effect that microglia confer upon glioblastoma cells.[1]

-

Sensitize glioblastoma tumors to ionizing radiation in vivo, leading to a significant survival benefit when delivered intracranially in combination with radiation.[1][4][7]

The Imperative for Intracranial Delivery

The BBB is a formidable physiological barrier that severely restricts the passage of most therapeutic agents from the bloodstream into the brain parenchyma, a primary reason for the failure of many systemic chemotherapies for GBM.[8][9][10] Bypassing this barrier is essential for achieving therapeutic drug concentrations at the tumor site.

Local, intracranial delivery strategies offer distinct advantages for a TME-modulating drug like semapimod:

-

Bypassing the BBB: Direct administration ensures the drug reaches its target cells (TAMs) within the tumor and peritumoral space.[11]

-

High Local Concentration: Achieves a high drug concentration gradient at the site of action, maximizing target engagement and therapeutic effect.[12]

-

Minimized Systemic Toxicity: Confining the therapeutic agent to the central nervous system reduces the risk of systemic side effects.[13][14]

Preclinical studies have validated this approach, demonstrating that intracranially administered semapimod is effective, whereas systemic administration would be unlikely to achieve sufficient brain penetration.[1][4]

Part II: Formulation of Semapimod Hydrochloride for Intracranial Use

Physicochemical Properties

Proper formulation begins with a clear understanding of the agent's properties. Semapimod hydrochloride is a stable compound amenable to formulation in aqueous solutions for direct administration.

| Property | Value | Source |

| Chemical Name | N,N'-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl] decanediamide tetrahydrochloride | [3] |

| Synonyms | CNI-1493, CPSI-2364 | [3][4] |

| CAS Number | 164301-51-3 | [4] |

| Molecular Formula | C34H56Cl4N18O2 | [3] |

| Molecular Weight | 890.75 g/mol | [3] |

| Solubility | Soluble in Water (1 mg/mL) and DMSO (1 mg/mL). Sonication is recommended to aid dissolution. | [15][16] |

| Storage | Store powder at -20°C for long-term stability (up to 3 years). Store prepared solutions at -80°C for up to 1 year. | [15] |

Protocol: Preparation of Semapimod Infusion Solution (Preclinical)

This protocol describes the preparation of a sterile semapimod hydrochloride solution suitable for direct intracranial infusion in animal models. All procedures should be performed in a sterile biosafety cabinet using aseptic techniques.

Materials:

-

Semapimod hydrochloride powder (HY-15509A or equivalent)

-

Sterile, pyrogen-free water for injection (WFI) or sterile 0.9% saline

-

Sterile 0.22 µm syringe filter

-

Sterile, RNase/DNase-free microcentrifuge tubes or vials

-

Calibrated analytical balance and vortex mixer

Procedure:

-

Calculate Required Mass: Determine the mass of semapimod HCl needed to achieve the desired final concentration. The effective concentration used in preclinical studies is in the nanomolar range (e.g., 200 nM in vitro), while in vivo doses have been reported at 6 mg/kg/day.[1][4] For direct infusion, a concentration of 0.1-1.0 mg/mL may be a suitable starting point for optimization.

-

Example Calculation for 1 mL of a 0.5 mg/mL solution: Weigh 0.5 mg of semapimod HCl powder.

-

-

Dissolution: Aseptically transfer the weighed powder into a sterile vial. Add the calculated volume of sterile diluent (e.g., 1 mL of sterile 0.9% saline).

-

Solubilization: Vortex the solution vigorously for 1-2 minutes. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[15] Visually inspect for any remaining particulate matter.

-

Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a final sterile, labeled vial. This step removes any potential microbial contaminants or undissolved micro-particulates.

-

Aliquoting and Storage: Aliquot the sterile solution into single-use volumes to avoid repeated freeze-thaw cycles. Store immediately at -80°C.

Part III: Protocols for Intracranial Delivery Methods

The choice of delivery method depends on the experimental goals, the clinical context (e.g., post-resection vs. intact tumor), and available resources.

Method A: Convection-Enhanced Delivery (CED)

Principle: CED utilizes a continuous, low-pressure microinfusion to deliver a therapeutic agent directly into the brain parenchyma or tumor mass.[11] This "bulk flow" mechanism allows for the distribution of agents over a larger volume than simple diffusion would permit, making it ideal for treating infiltrative tumors like GBM.[17][18]

Protocol: CED in an Orthotopic Glioblastoma Mouse Model

Materials:

-

Anesthetized mouse with established orthotopic GBM tumor

-

Stereotactic frame with mouse adaptor

-

Microinfusion pump (e.g., Harvard Apparatus, WPI)

-

Gas-tight Hamilton syringe (10-100 µL)

-

Fused silica cannula connected via tubing to the syringe

-

Surgical drill and sterile surgical instruments

-

Sterile prepared semapimod infusion solution (Part II)

Procedure:

-

Animal & System Preparation: Anesthetize the animal and securely fix its head in the stereotactic frame. Maintain body temperature. Load the syringe with the semapimod solution, ensuring no air bubbles are present in the syringe or tubing, and mount it on the infusion pump.

-

Coordinate Targeting: Using predetermined stereotactic coordinates for the tumor location, position the drill over the scalp.

-

Surgical Procedure: Make a midline scalp incision to expose the skull. Drill a small burr hole (e.g., 0.5 mm) over the target coordinates, taking care not to damage the underlying dura.

-

Cannula Insertion: Lower the infusion cannula through the burr hole to the target depth within the tumor mass.

-

Infusion: Begin the infusion at a low flow rate to establish a seal and prevent backflow. A typical rate for a mouse brain is 0.1-0.5 µL/min.[11] The total infusion volume may range from 2 to 10 µL, depending on the desired distribution volume.

-

Causality Insight: The slow, continuous infusion rate is critical. It generates a gentle pressure gradient that drives the infusate through the interstitial space (convection) rather than causing tissue damage or rapid backflow up the cannula track.

-

-

Dwell and Retraction: After the infusion is complete, leave the cannula in place for 5-10 minutes to minimize backflow upon retraction. Slowly retract the cannula.

-